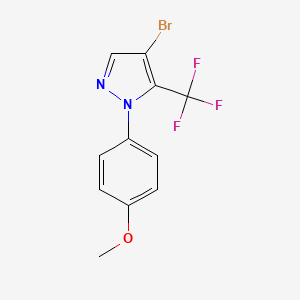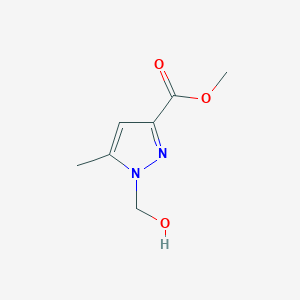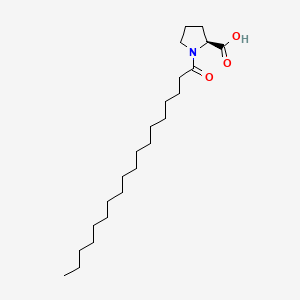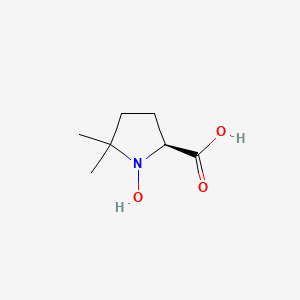
6-Hydroxybenzofuran-5-carbimidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxybenzofuran-5-carbimidic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a carbimidic acid group at the 5th position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxybenzofuran-5-carbimidic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-hydroxybenzofuran .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process is designed to be safe, cost-effective, and environmentally benign. Scaling up the production to achieve a significant quantity of the compound requires careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxybenzofuran-5-carbimidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbimidic acid group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbimidic acid group can yield an amine .
Scientific Research Applications
6-Hydroxybenzofuran-5-carbimidic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Mechanism of Action
The mechanism of action of 6-hydroxybenzofuran-5-carbimidic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6th position and the carbimidic acid group at the 5th position play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Hydroxybenzofuran: Lacks the carbimidic acid group but shares the hydroxyl group at the 6th position.
5-Hydroxybenzofuran: Has a hydroxyl group at the 5th position instead of the 6th.
6-Methoxybenzofuran: Contains a methoxy group at the 6th position instead of a hydroxyl group.
Uniqueness: 6-Hydroxybenzofuran-5-carbimidic acid is unique due to the presence of both the hydroxyl group and the carbimidic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C9H7NO3/c10-9(12)6-3-5-1-2-13-8(5)4-7(6)11/h1-4,11H,(H2,10,12) |
InChI Key |
RDEKEWVOOJBTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)


![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)





![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)


